N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-8-20-12(4-7-16-20)13(21)18-15(5-9-22-10-6-15)14-17-11(2)19-23-14/h4,7H,3,5-6,8-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQBVMPPCOYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2(CCOCC2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions (e.g., NaOH in DMSO) at ambient temperature .
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Synthesis of the Pyrazole Ring: : The pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions .
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Coupling Reactions: : The final step involves coupling the oxadiazole and pyrazole intermediates. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding alcohols or carboxylic acids.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines or other derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the oxadiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the oxadiazole ring might produce an amine derivative.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent .
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Biological Studies: : It can be used as a probe to study biological pathways involving oxadiazole and pyrazole derivatives.
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Material Science: : The compound’s stability and electronic properties may make it useful in the development of new materials, such as organic semiconductors or sensors .
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation. The compound may inhibit these targets by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy, featuring a 1,2,4-oxadiazole ring.
Azilsartan: An antihypertensive drug with a similar oxadiazole structure.
Opicapone: Used as an adjunctive therapy for Parkinson’s disease, also containing an oxadiazole ring.
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide is unique due to its combination of an oxadiazole ring with a pyrazole ring and a carboxamide group. This combination of functional groups is not commonly found in other compounds, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
